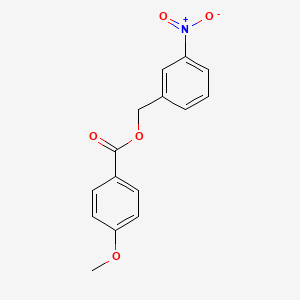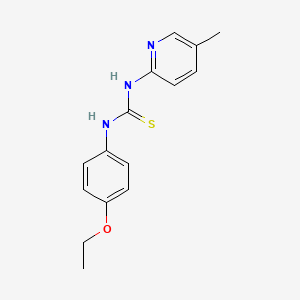
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as DMPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is in the development of new drugs. N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit potent antitumor activity and has been studied as a potential anticancer agent. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
Wirkmechanismus
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its antitumor activity by inhibiting the proliferation of cancer cells. It does this by inducing apoptosis, a process of programmed cell death, in cancer cells. N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been found to inhibit the activity of enzymes that are involved in the growth and development of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to contribute to cancer development. N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, suggesting its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its simple and efficient synthesis method. It is also relatively stable and can be stored for extended periods without significant degradation. However, N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has some limitations for lab experiments, such as its low solubility in water, which can limit its use in some applications.
Zukünftige Richtungen
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has shown promising results in various scientific fields, and there are several future directions for its research. One potential direction is the development of new drugs based on N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's structure, which could have significant therapeutic potential. Another direction is the investigation of N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has significant potential in various scientific fields. Its simple synthesis method, potent antitumor activity, and potential use in the treatment of various diseases make it an exciting area of research. Further studies are needed to fully understand N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's mechanism of action and potential applications.
Synthesemethoden
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenylmagnesium bromide with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-8-9-18(16(2)14-15)21-19(22)20(10-12-23-13-11-20)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYJRKEAJOTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-phenyloxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)





